molecular formula C6H10O3 B13548221 1-(3-Hydroxyoxolan-3-yl)ethan-1-one

1-(3-Hydroxyoxolan-3-yl)ethan-1-one

Cat. No.: B13548221
M. Wt: 130.14 g/mol
InChI Key: LINYULCYEACGBW-UHFFFAOYSA-N
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Description

1-(3-Hydroxyoxolan-3-yl)ethan-1-one is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is also known by its IUPAC name, 1-(3-hydroxytetrahydrofuran-3-yl)ethan-1-one . This compound is characterized by the presence of a hydroxy group attached to a tetrahydrofuran ring, which is further connected to an ethanone group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(3-Hydroxyoxolan-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyoxolane with ethanoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency.

Chemical Reactions Analysis

1-(3-Hydroxyoxolan-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Hydroxyoxolan-3-yl)ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyoxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with other molecules, influencing their reactivity and interactions. The ethanone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

1-(3-Hydroxyoxolan-3-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

1-(3-hydroxyoxolan-3-yl)ethanone

InChI

InChI=1S/C6H10O3/c1-5(7)6(8)2-3-9-4-6/h8H,2-4H2,1H3

InChI Key

LINYULCYEACGBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCOC1)O

Origin of Product

United States

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